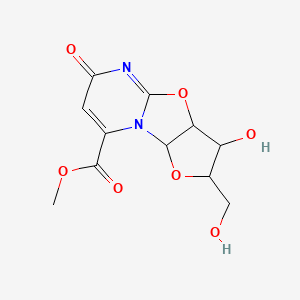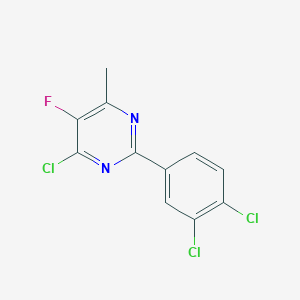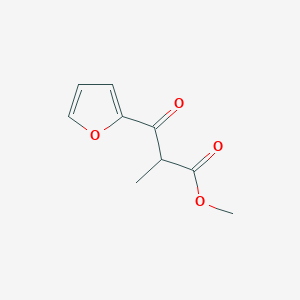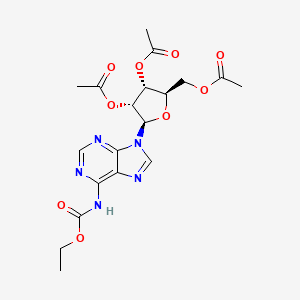
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The presence of the piperidine ring and the phenylethyl group contributes to its unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide typically involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This reaction forms N-phenethyl-4-piperidinone, which can then be further modified to introduce the N-methyl group and the carboxamide functionality.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The Siegfried method, for example, involves reacting N-phenethyl-4-piperidinone with aniline, followed by reduction with sodium borohydride to form the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert imines to amines.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals.
Biology: Studied for its interactions with biological receptors and enzymes.
Industry: Utilized in the production of other piperidine derivatives and related compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
4-fluoroisobutyrfentanyl: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide.
2-thiophenefentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide.
Uniqueness
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific structural modifications, which can result in distinct pharmacological properties compared to other fentanyl analogs. The presence of the N-methyl group and the carboxamide functionality can influence its binding affinity and selectivity for opioid receptors, potentially leading to different therapeutic and side effect profiles.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-17(12-9-13-5-3-2-4-6-13)15(18)14-7-10-16-11-8-14/h2-6,14,16H,7-12H2,1H3 |
InChI Key |
DRJWVJXPRATPKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)




![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)


